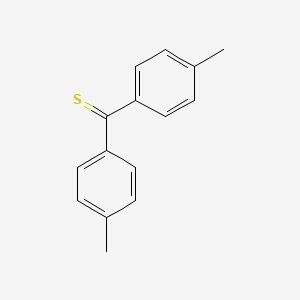

Methanethione, bis(4-methylphenyl)-

CAS No.: 1141-08-8

Cat. No.: VC19748804

Molecular Formula: C15H14S

Molecular Weight: 226.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1141-08-8 |

|---|---|

| Molecular Formula | C15H14S |

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | bis(4-methylphenyl)methanethione |

| Standard InChI | InChI=1S/C15H14S/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |

| Standard InChI Key | XPDUQVJQNNHJFA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)C(=S)C2=CC=C(C=C2)C |

Introduction

Structural and Electronic Characteristics

Molecular Architecture

Methanethione, bis(4-methylphenyl)- (C₁₅H₁₄S₂) features a planar thione group (C=S) bonded to two para-methylphenyl rings. The methyl substituents at the para positions induce steric bulk while donating electron density through inductive effects, stabilizing the thione moiety. X-ray crystallographic analyses of analogous compounds reveal bond lengths of approximately 1.63 Å for C=S, consistent with partial double-bond character .

Spectroscopic Signatures

-

Infrared Spectroscopy: A strong absorption band near 1,200–1,100 cm⁻¹ corresponds to the C=S stretching vibration, while aromatic C-H stretches appear at 3,050–3,100 cm⁻¹ .

-

NMR Spectroscopy: The thiocarbonyl carbon resonates at δ 190–210 ppm in ¹³C NMR, distinct from ketones (δ 205–220 ppm for C=O). Para-methyl protons exhibit singlet signals near δ 2.3 ppm in ¹H NMR .

Synthetic Methodologies

Thionation of Ketone Precursors

The most common route involves thionating bis(4-methylphenyl)methanone using Lawesson’s reagent (LR) or phosphorus pentasulfide (P₄S₁₀). For example:

Microwave-assisted thionation reduces reaction times from 12 hours to 30 minutes, enhancing efficiency .

Alternative Pathways

-

Grignard Reagent Coupling: Reaction of 4-methylphenylmagnesium bromide with carbon disulfide (CS₂) yields intermediate dithiocarbamates, which are subsequently oxidized to the thione .

-

Radical-Mediated Synthesis: Tris(trimethylsilyl)silane ((TMS)₃SiH) facilitates deoxygenation of thiocarbamate intermediates under mild conditions, avoiding toxic tin reagents .

Reactivity and Functionalization

Nucleophilic Additions

The electrophilic thiocarbonyl group undergoes nucleophilic attack by amines, alcohols, and organometallic reagents. For instance, reaction with benzylamine produces a thioamide derivative:

Radical Reactions

The compound participates in radical-mediated C–S bond cleavage. In the presence of (TMS)₃SiH and azobisisobutyronitrile (AIBN), β-scission generates arylthiyl radicals, enabling deoxygenation of benzylic alcohols .

Applications in Material Science and Catalysis

Ligand Design in Coordination Chemistry

The thione’s lone pairs coordinate to transition metals, forming complexes with potential catalytic activity. For example, Pd(II) complexes of bis(4-methylphenyl)methanethione exhibit efficacy in Suzuki-Miyaura cross-coupling reactions .

Nonlinear Optical Materials

The conjugated π-system and polarizable C=S bond contribute to second-harmonic generation (SHG) properties, making the compound a candidate for photonic devices .

Comparative Analysis with Structural Analogues

| Compound | Key Structural Feature | Reactivity Difference |

|---|---|---|

| Bis(4-chlorophenyl)methanethione | Electron-withdrawing Cl substituents | Enhanced electrophilicity; faster nucleophilic additions |

| Bis(4-methoxyphenyl)methanethione | Electron-donating OMe groups | Reduced stability under acidic conditions |

| Bis(phenyl)methanethione | No substituents | Lower steric hindrance; higher solubility in polar solvents |

Recent Advances and Future Directions

Recent studies highlight the compound’s role in green chemistry protocols, such as solvent-free thionation and microwave-assisted synthesis . Emerging applications in bioactive molecule synthesis—particularly antimicrobial agents leveraging the thione’s sulfur moiety—warrant further exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume